Cas no 2108875-84-7 (AZD5363dihydrochloride)

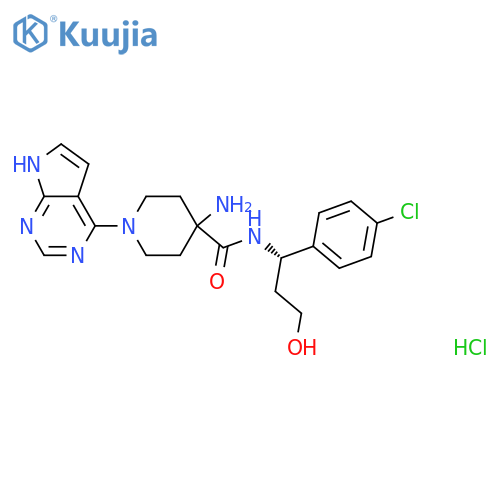

AZD5363dihydrochloride structure

商品名:AZD5363dihydrochloride

CAS番号:2108875-84-7

MF:C21H26Cl2N6O2

メガワット:465.376142024994

CID:4638643

AZD5363dihydrochloride 化学的及び物理的性質

名前と識別子

-

- AZD-5363 HCl salt

- AZD 5363 dihydrochloride - Capivasertib

- AZD5363dihydrochloride

-

- インチ: 1S/C21H25ClN6O2.ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);1H/t17-;/m0./s1

- InChIKey: VOFZGQYXTTZETO-LMOVPXPDSA-N

- ほほえんだ: C(C1(CCN(C2N=CN=C3NC=CC=23)CC1)N)(=O)N[C@H](C1C=CC(Cl)=CC=1)CCO.Cl

AZD5363dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AY10072-25mg |

AZD5363dihydrochloride |

2108875-84-7 | 99% | 25mg |

$429.00 | 2024-04-20 | |

| Axon Medchem | 1859-25mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 25mg |

€300.00 | 2025-03-06 | |

| A2B Chem LLC | AY10072-5mg |

AZD5363dihydrochloride |

2108875-84-7 | 99% | 5mg |

$157.00 | 2024-04-20 | |

| Axon Medchem | 1859-5 mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 5mg |

€90.00 | 2023-07-10 | |

| Axon Medchem | 1859-25 mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 25mg |

€300.00 | 2023-07-10 | |

| Axon Medchem | 1859-2 x 5 mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 2 x 5 mg |

€140.00 | 2023-07-10 | |

| Axon Medchem | 1859-5mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 5mg |

€90.00 | 2025-03-06 | |

| Axon Medchem | 1859-2x5mg |

AZD5363 dihydrochloride |

2108875-84-7 | 99% | 2x5mg |

€140.00 | 2025-03-06 |

AZD5363dihydrochloride 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

2108875-84-7 (AZD5363dihydrochloride) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量